3H-Oxazolo[3,4-a]pyrazin-3-one,7-ethylhexahydro-
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Overview
Description
3H-Oxazolo[3,4-a]pyrazin-3-one,7-ethylhexahydro- is a heterocyclic compound that features a fused oxazole and pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Oxazolo[3,4-a]pyrazin-3-one,7-ethylhexahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of acyl (bromo)acetylenes and pyrrole rings, followed by the addition of propargylamine and subsequent intramolecular cyclization . The reaction conditions often involve the use of solid alumina and room temperature for the initial steps, with Cs2CO3/DMSO catalyzing the final cyclization step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3H-Oxazolo[3,4-a]pyrazin-3-one,7-ethylhexahydro- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives, while reduction may yield reduced pyrazine derivatives.
Scientific Research Applications
3H-Oxazolo[3,4-a]pyrazin-3-one,7-ethylhexahydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3H-Oxazolo[3,4-a]pyrazin-3-one,7-ethylhexahydro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological molecules, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Hexahydro-3H-oxazolo[3,4-a]pyrazin-3-one: Shares a similar core structure but lacks the ethyl group.
Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one: Another related compound with a different degree of saturation.
Uniqueness
3H-Oxazolo[3,4-a]pyrazin-3-one,7-ethylhexahydro- is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules and its overall stability.
Properties
CAS No. |
57493-38-6 |
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Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
7-ethyl-5,6,8,8a-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyrazin-3-one |
InChI |
InChI=1S/C8H14N2O2/c1-2-9-3-4-10-7(5-9)6-12-8(10)11/h7H,2-6H2,1H3 |
InChI Key |
SGXADSKBQHIQTF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN2C(C1)COC2=O |
Origin of Product |
United States |
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